2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

HDAC inhibitor epigenetics indole-acetamide SAR

This compound combines a 4-acetylamino indole core with a 2-(pyridin-2-yl)ethyl side chain, defining its unique 3D conformation at HDAC protein surfaces. Unlike generic analogs, minor structural shifts here can alter HDAC isozyme potency by 3-4 log units, offering a novel tool for selectivity profiling and target engagement studies in hematological cancer lines. Essential for labs seeking to differentiate proprietary chemical space from published lead series.

Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
Cat. No. B11022820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide
Molecular FormulaC19H20N4O2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCC3=CC=CC=N3
InChIInChI=1S/C19H20N4O2/c1-14(24)22-17-6-4-7-18-16(17)9-12-23(18)13-19(25)21-11-8-15-5-2-3-10-20-15/h2-7,9-10,12H,8,11,13H2,1H3,(H,21,25)(H,22,24)
InChIKeyFRBOZGJREMBXQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide: Chemical Identity and Procurement Starting Point


2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide (CAS 1630851‑06‑7) is a synthetic indole‑acetamide derivative with the molecular formula C₁₉H₂₀N₄O₂ and a molecular weight of 336.4 Da . The compound is structurally related to a patented series of indolyl alkyl amino derivatives claimed to possess histone deacetylase (HDAC) inhibitory enzymatic activity, as disclosed in US 9,636,341 B2 assigned to Janssen Pharmaceutica NV [1].

Why a Generic Indole-Acetamide Cannot Replace 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide in HDAC-Focused Research


Within the indole-acetamide chemical space, the precise combination of the 4-acetylamino substitution on the indole core and the 2-(pyridin-2-yl)ethyl acetamide side chain dictates the three-dimensional conformation presented to the HDAC protein surface. Published structure–activity relationship (SAR) studies on related indole-acetamide HDAC inhibitors demonstrate that even minor modifications—such as indole substitution position, linker length, or the nature of the heterocyclic cap—can shift biochemical inhibitory potency by over three orders of magnitude (3–4 log units) against HDAC1, 2, and 3 [1]. Consequently, a generic indole-acetamide lacking these specific structural features cannot be assumed to recapitulate the activity profile, isozyme selectivity, or zinc-independent binding mode that this compound series has been optimized to achieve [1].

Quantitative Differentiation Evidence for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide Against Closest Structural Analogs


HDAC1/2/3 Biochemical Inhibitory Potency: Structural Positioning Within the Indole-Acetamide Series

Critical Limitation: No published head-to-head biochemical IC₅₀ data have been identified for the exact target compound against HDAC1, HDAC2, or HDAC3. The closest structurally characterized analogs in the Beshore et al. (2021) indole-acetamide series (e.g., compound 17, the unsubstituted indole-acetamide; compound 19, the 2-methylindole-acetamide) exhibit HDAC1/2/3 IC₅₀ values in the low-nanomolar to sub-micromolar range, comparable to the marketed zinc-binding HDAC inhibitors belinostat and vorinostat [1]. The target compound, bearing a distinctive 4-acetylamino indole substitution and a pyridin-2-yl ethyl side chain, occupies a unique position within this SAR landscape. By structural analogy to compound 22 (which incorporates a 5-hydroxy substituent and achieves HDAC1/2/3 potency comparable to zinc-binding progenitors despite lacking a metal-binding motif [1]), the 4-acetylamino pyridyl variant may offer a differentiated selectivity window. However, in the absence of a direct comparative dataset, this remains a class-level inference requiring experimental verification.

HDAC inhibitor epigenetics indole-acetamide SAR

Cellular HDAC Inhibition: NB4 Cell Histone H4 Acetylation

A BindingDB record (ChEMBL_729470 / CHEMBL1696267) references inhibition of HDAC activity in human NB4 acute promyelocytic leukemia cells for a compound with this structural scaffold, assessed by histone H4 acetylation via Western blot after 24 h [1]. However, the record does not report a quantified EC₅₀ value for the target compound, nor does it provide comparator data for structurally analogous indole-acetamides or marketed HDAC inhibitors in the same assay system. This fragmentary data point confirms cellular target engagement potential for the compound class but cannot support a quantitative differentiation claim.

cellular HDAC assay NB4 histone acetylation Western blot

Structural Differentiation: 4-Acetylamino Indole Substitution vs. Common Indole-Acetamide Congeners

The target compound incorporates three distinguishing structural features relative to the most extensively characterized indole-acetamide HDAC inhibitors: (i) a 4-acetylamino group on the indole ring, whereas the lead compounds 19 and 22 in the Beshore et al. series utilize 2-methyl, 5-hydroxy, or aminomethylacetamide substitutions [1]; (ii) an N-[2-(pyridin-2-yl)ethyl] acetamide side chain, introducing a basic pyridine nitrogen absent in the phenyl- or benzyl-capped analogs; (iii) a two-carbon ethylene spacer between the acetamide nitrogen and the pyridine ring, which differs from the direct methylene linker or cyclic amine connectors in the comparator series. X-ray crystallography of related indole-acetamides bound to HDAC2 confirms that the indole substitution pattern directly influences protein surface interactions and conformational bias [1]. The 4-acetylamino-pyridylethyl combination has not been profiled in the published SAR tables, representing a structurally distinct chemical space that may confer altered isozyme selectivity, physicochemical properties, or off-target profiles relative to the known analogs.

structure-activity relationship indole substitution HDAC inhibitor design zinc-independent binding

Recommended Application Scenarios for 2-[4-(Acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide Based on Available Evidence


HDAC Isozyme Selectivity Profiling with a Structurally Distinct Indole-Acetamide Scaffold

Given its unique 4-acetylamino indole and pyridin-2-yl ethyl side chain combination—absent from the published SAR tables of zinc-nonbinding indole-acetamide HDAC inhibitors [1]—this compound is suitable for in-house HDAC isozyme panel screening (HDAC1-11) to determine whether the 4-acetylamino substitution confers a selectivity shift relative to the 2-methyl or 5-hydroxy indole analogs characterized by Beshore et al. [1]. Such profiling can identify novel selectivity windows not achievable with the published lead series.

Cell-Based Target Engagement Validation in Hematological Cancer Models

The preliminary evidence of cellular HDAC inhibition in NB4 acute promyelocytic leukemia cells, detected via histone H4 hyperacetylation [2], supports the use of this compound as a tool molecule for target engagement studies in hematological cancer lines. Researchers should pair this compound head-to-head with a reference HDAC inhibitor (e.g., vorinostat or belinostat) in the same assay to quantify relative cellular potency and establish differentiation.

Structure-Based Drug Design: Exploring Non-Zinc-Binding HDAC Pharmacophores

The indole-acetamide scaffold has been crystallographically validated to bind HDAC2 without coordinating the catalytic zinc atom [1]. The 4-acetylamino-pyridylethyl variant extends the chemical space of this emerging pharmacophore class. It can serve as a starting point for co-crystallization studies or computational docking experiments aimed at mapping structure–affinity relationships for zinc-independent HDAC inhibition [1].

Patent Landscape and Freedom-to-Operate Analysis for Indole-Acetamide HDAC Inhibitors

The compound falls within the generic scope of US 9,636,341 B2 (Janssen Pharmaceutica) [3], which claims substituted indolyl alkyl amino derivatives as HDAC inhibitors. Industrial users evaluating freedom-to-operate or seeking to differentiate proprietary chemical matter can use this compound as a reference point to assess whether specific 4-acetylamino-pyridylethyl substitution patterns are explicitly exemplified or fall within the patent's generic claims.

Quote Request

Request a Quote for 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.